molecular formula C19H16BrNO2 B2779552 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 1351630-69-7

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No.: B2779552
CAS No.: 1351630-69-7
M. Wt: 370.246
InChI Key: IOAAPGCEUVLQTQ-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a hydroxy group, and a naphthalene moiety attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide typically involves the following steps:

    Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

    Naphthalene Attachment: The naphthalene moiety can be attached through Friedel-Crafts alkylation or acylation reactions, using naphthalene derivatives and suitable catalysts like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4, and elevated temperatures.

    Reduction: LiAlH4, NaBH4, and anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: NaOCH3, KCN, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to biological receptors. The naphthalene moiety can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide
  • 2-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide
  • 2-iodo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

Uniqueness

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions, potentially enhancing its biological activity and selectivity compared to its chloro, fluoro, and iodo analogs. The combination of the hydroxy group and the naphthalene moiety further contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

2-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c20-17-11-4-3-9-16(17)19(23)21-12-18(22)15-10-5-7-13-6-1-2-8-14(13)15/h1-11,18,22H,12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAAPGCEUVLQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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